Obestatin(11-23): A Technical Guide to its Mechanism of Action in Rodents
Obestatin(11-23): A Technical Guide to its Mechanism of Action in Rodents
Executive Summary: Obestatin (B13227), a 23-amino acid peptide derived from the same preproghrelin gene as the orexigenic hormone ghrelin, has been the subject of intense scientific scrutiny and considerable controversy. Initial reports positioned it as an anorexigenic hormone with the potential to regulate energy balance. However, subsequent research has yielded conflicting results, particularly regarding its effects on food intake and its interaction with the putative receptor GPR39. The truncated form, Obestatin(11-23), has been identified as a key biologically active fragment. This technical guide provides an in-depth summary of the reported mechanisms of action of Obestatin and its (11-23) fragment in rodent models, focusing on energy homeostasis, gastrointestinal motility, and pancreatic function. It aims to offer a clear, evidence-based overview for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.
Core Mechanisms of Action in Rodents
The biological functions of Obestatin(11-23) in rodents are multifaceted, with varying degrees of scientific consensus. While its role in appetite suppression remains highly debated, its effects on gastrointestinal motility and pancreatic islet health are more consistently reported.
Effects on Energy Homeostasis: A Controversial Role in Appetite and Body Weight
The initial discovery of obestatin suggested it acted as a functional antagonist to ghrelin, suppressing food intake and reducing body weight gain.[1] However, this anorexigenic effect has been difficult to replicate, with numerous studies reporting no significant impact on food intake or body weight in either lean or obese rodents.[2][3][4][5]
Some positive findings suggest that both full-length obestatin and the Obestatin(11-23) fragment can reduce food intake under specific conditions.[6][7][8] One study noted a significant reduction in food consumption in mice following intraperitoneal (i.p.) administration of Obestatin(11-23).[7] Another reported that chronic administration of obestatin decreased body weight gain in mice.[9] Interestingly, a U-shaped dose-response curve has been observed, where both low and high doses were ineffective, potentially explaining some of the discordant results.[9]
| Peptide Fragment | Species | Dose & Route | Key Quantitative Findings | Reference |
| Obestatin(11-23) | Mouse | 1 µmol/kg i.p. | 53% reduction in food intake over a 15 min period.[7] | [7] |
| Obestatin(1-23) | Mouse | 1 µmol/kg i.p. | 43% reduction in food intake; 64-77% reduction in glucose excursion; 39-41% reduction in insulin (B600854) response.[7] | [7] |
| Obestatin(1-23) | Mouse | 10-100 nmol/kg i.p. | Acute inhibition of feeding.[9] | [9] |
| Obestatin(1-23) | Rat (lean & Zucker) | 100-300 nmol/kg i.p. | Acute inhibition of feeding.[9] | [9] |
| Obestatin(1-23) | Rat | 8 nmol/kg/day i.c.v. | No significant effect on cumulative food intake or body weight gain over 7 days.[2] | [2] |
| Obestatin(1-23) | Mouse | 1 µmol/kg i.p. | No antagonism of ghrelin-induced food intake or body weight gain over 7 days.[2] | [2] |
| Obestatin(1-23) | Rat | 125 or 1000 nmol/kg i.p. | No suppression of food intake.[10] | [10] |
Regulation of Gastrointestinal Motility
A more consistent finding is the inhibitory role of obestatin on gastrointestinal motility. Studies in conscious rats have shown that intravenously administered obestatin inhibits antral and duodenal motility in the fed state, but not in the fasted state.[11][12] This action is opposite to that of ghrelin, which stimulates motility.[11] However, obestatin does not appear to antagonize the stimulatory effects of ghrelin on gastric emptying.[11][12] In vitro studies using isolated mouse jejunum also demonstrated that obestatin inhibits isometric contractions.[13]
Role in Pancreatic Function and Glucose Homeostasis
Obestatin and its fragments appear to play a significant role in the endocrine pancreas, primarily by promoting the survival of β-cells.
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Anti-Apoptotic Effects: Obestatin has been shown to enhance cell survival and reduce apoptosis in pancreatic islets in both rodents and humans.[14][15][16] In diabetic rat models, obestatin treatment can lead to an improvement in islet size and an increased number of β-cells.[14][15] This protective effect may be mediated by an increase in the anti-apoptotic protein Bcl-2.[1][15]
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Insulin Secretion: The effect of obestatin on insulin secretion is complex and appears to be dependent on glucose concentration. Some studies report that obestatin has no direct effect on insulin secretion.[7] Others suggest a dual role: at low glucose concentrations, it can potentiate insulin release, while at high concentrations, it may be inhibitory.[14][17] In human islets and β-cell lines, obestatin has been shown to stimulate insulin secretion and gene expression.[18]
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Gene Expression: In pancreatic β-cells, obestatin can upregulate the expression of key regulatory genes involved in β-cell mass and function, including those for the GLP-1 receptor, IRS-2, and PDX-1.[1][18]
Molecular Signaling Pathways
The molecular mechanisms underpinning obestatin's actions are intricate and, like its physiological effects, subject to debate, particularly concerning its receptor.
The GPR39 Receptor Debate
Obestatin was initially identified as the endogenous ligand for the G protein-coupled receptor GPR39.[3] However, this finding has been widely contested, as many subsequent studies have failed to demonstrate specific binding of obestatin to GPR39-expressing cells or activation of its downstream signaling.[2][3][11] Furthermore, GPR39 mRNA has not been detected in the rat hypothalamus, a key area for appetite regulation.[2] Alternative receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), have been proposed to mediate some of obestatin's effects, particularly its pro-survival actions in pancreatic islets.[1] Despite the controversy, some studies suggest that Obestatin(11-23) can act as a biased ligand for GPR39, selectively coupling to β-arrestin-dependent signaling.[19][20]
Downstream Signaling Cascades
Regardless of the specific cell surface receptor, obestatin has been shown to activate several key intracellular signaling pathways, particularly in the context of cell survival and proliferation. In various cell types, including gastric cancer cells and pancreatic cells, obestatin can trigger the phosphorylation and activation of:
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PI3K/Akt Pathway: A central pathway for cell survival and metabolism.[18][21]
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ERK1/2 Pathway: A key regulator of cell proliferation.[1][18]
One proposed mechanism involves a β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR). In this model, obestatin binding to its receptor (putatively GPR39) recruits a β-arrestin/Src signaling complex. This complex activates matrix metalloproteinases (MMPs), which cleave and release EGF-like ligands that then activate EGFR, leading to downstream PI3K/Akt and ERK1/2 signaling.[1][21][22]
References
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- 14. Evaluation the Effect of Chronic Obestatin Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]
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- 16. Obestatin inhibits apoptosis and astrogliosis of hippocampal neurons following global cerebral ischemia reperfusion via antioxidant and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
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- 19. Fundamental structural and biochemical features for the obestatin/gpr39 system mitogenic action | Documents - Servicio Gallego de Salud [portalcientifico.sergas.es]
- 20. Fundamental structural and biochemical features for the obestatin/gpr39 system mitogenic action | Documentos - Universidade de Santiago de Compostela [investigacion.usc.gal]
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- 22. The NMR Structure of Human Obestatin in Membrane-Like Environments: Insights into the Structure-Bioactivity Relationship of Obestatin - PMC [pmc.ncbi.nlm.nih.gov]
